2-[(2-Nitrophenoxy)methyl]furan
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Overview
Description
2-[(2-Nitrophenoxy)methyl]furan is an organic compound belonging to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a furan ring substituted with a nitrophenoxy group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenoxy)methyl]furan typically involves the nitration of furan derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid and acetic anhydride . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenoxy)methyl]furan undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Amino derivatives of the furan compound.
Substitution: Halogenated or alkylated furans.
Reduction: Amino-substituted furans.
Scientific Research Applications
2-[(2-Nitrophenoxy)methyl]furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenoxy)methyl]furan involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The furan ring may also participate in binding interactions with proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Another nitrofuran derivative with similar biological activities.
2,5-Dimethylfuran: A furan derivative used in sustainable chemical production.
2,5-Furan-dicarboxylic acid: Known for its applications in renewable energy and materials.
Uniqueness
2-[(2-Nitrophenoxy)methyl]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitrophenoxy group and a furan ring makes it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
1011397-38-8 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[(2-nitrophenoxy)methyl]furan |
InChI |
InChI=1S/C11H9NO4/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2 |
InChI Key |
UBBQCIPTVZKESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=CO2 |
Origin of Product |
United States |
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